2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide
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Overview
Description
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a pyrazole ring, a chloroacetamide group, and a propyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-chloropropylamine under controlled conditions. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a pyrazole oxide .
Scientific Research Applications
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-(3-chloropropyl)acetamide: Another related compound with similar reactivity.
Uniqueness
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is unique due to its combination of a pyrazole ring and a chloroacetamide group, which provides distinct reactivity and binding properties . This makes it a valuable tool in research and potential drug development .
Properties
IUPAC Name |
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8-6-9(2)14(13-8)5-3-4-12-10(15)7-11/h6H,3-5,7H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYNLYLKWXQFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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